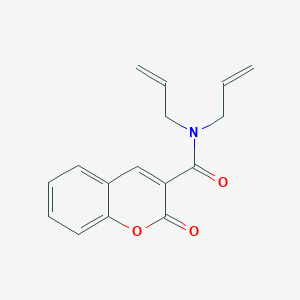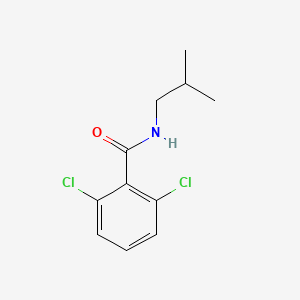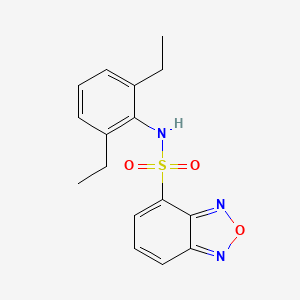![molecular formula C20H24N2O3 B11114483 N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11114483.png)
N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N’-[(1E2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a phenoxy group, a furan ring, and an aceto-hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N’-[(1E2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated compound to form the phenoxy intermediate.
Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate under controlled conditions to form the aceto-hydrazide.
Condensation Reaction: Finally, the aceto-hydrazide is condensed with 3-(5-methylfuran-2-yl)prop-2-en-1-al under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N’-[(1E2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The hydrazide moiety can be reduced to form hydrazines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Furanones and related compounds.
Reduction: Hydrazines and amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N’-[(1E2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N’-[(1E2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and microbial proteins.
Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-2-PHENYLACETIC ACID
- 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BENZALDEHYDE
Uniqueness
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N’-[(1E2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of a phenoxy group, a furan ring, and an aceto-hydrazide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(5-methylfuran-2-yl)prop-2-enylidene]amino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)18-10-7-15(3)12-19(18)24-13-20(23)22-21-11-5-6-17-9-8-16(4)25-17/h5-12,14H,13H2,1-4H3,(H,22,23)/b6-5+,21-11+ |
InChI Key |
LOCCLZCWLWMQIZ-FXIKFWFJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C=C/C2=CC=C(O2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC=CC2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide](/img/structure/B11114400.png)
![2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11114405.png)

![2-(2,6-dibromo-4-methoxyphenoxy)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11114420.png)
![N-[2-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114428.png)
![N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B11114435.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11114441.png)
![2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B11114443.png)
![N-benzyl-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11114445.png)
![1-{2-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone](/img/structure/B11114455.png)


![N-({N'-[(2E)-3,3-Dimethylbutan-2-ylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11114485.png)
![(2E)-N-cyclohexyl-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11114487.png)
